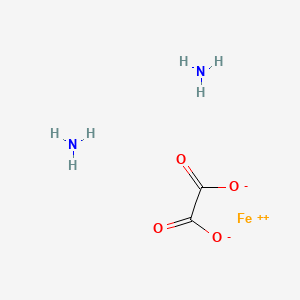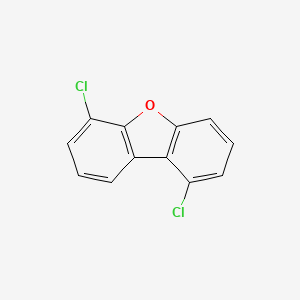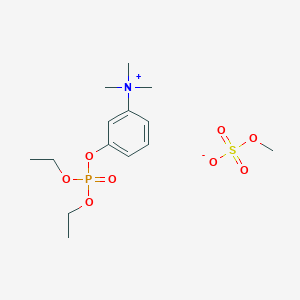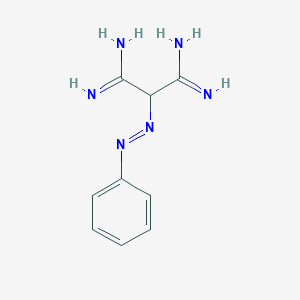
2-(Phenyldiazenyl)propanediimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanediimidamide,2-(2-phenyldiazenyl)-, hydrochloride (1:2) is a chemical compound with the molecular formula C9H12N6 and a molecular weight of 204.112344. It is also known by its IUPAC name, 2-phenyldiazenylpropanediimidamide . This compound is characterized by the presence of a phenyldiazenyl group attached to a propanediimidamide backbone, and it is commonly used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Propanediimidamide,2-(2-phenyldiazenyl)-, hydrochloride (1:2) are likely to involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and reproducibility of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanediimidamide,2-(2-phenyldiazenyl)-, hydrochloride (1:2) can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the phenyldiazenyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products with different functional groups.
Wissenschaftliche Forschungsanwendungen
Propanediimidamide,2-(2-phenyldiazenyl)-, hydrochloride (1:2) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to investigate its effects on biological systems and pathways.
Medicine: Research into its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: It may be used in industrial processes and applications, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanediimidamide,2-(2-phenyldiazenyl)-, hydrochloride (1:2) involves its interaction with specific molecular targets and pathways The phenyldiazenyl group may play a key role in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Propanediimidamide,2-(2-phenyldiazenyl)-, hydrochloride (1:2) is unique due to its specific chemical structure, which includes a phenyldiazenyl group attached to a propanediimidamide backbone. This structural feature may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C9H12N6 |
|---|---|
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
2-phenyldiazenylpropanediimidamide |
InChI |
InChI=1S/C9H12N6/c10-8(11)7(9(12)13)15-14-6-4-2-1-3-5-6/h1-5,7H,(H3,10,11)(H3,12,13) |
InChI-Schlüssel |
DUTJFFGOOSJANZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC(C(=N)N)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)
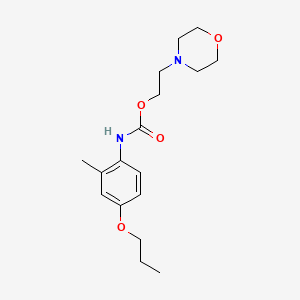
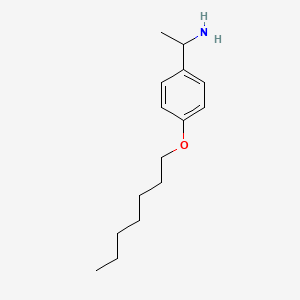

![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)
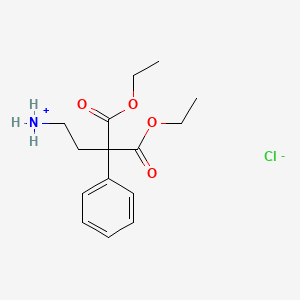
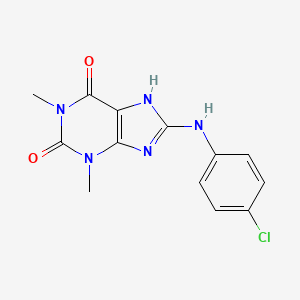
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)
